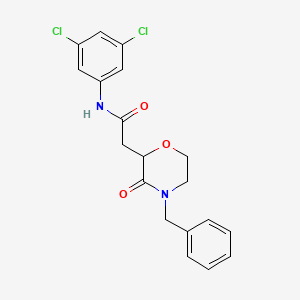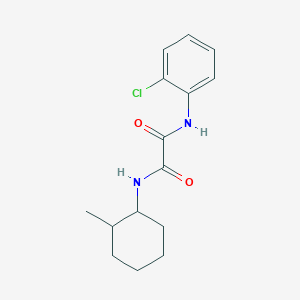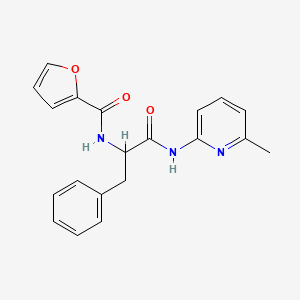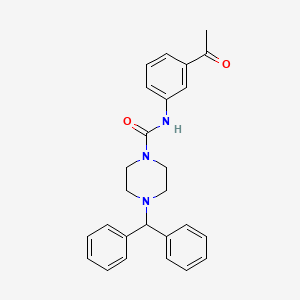
2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide
Overview
Description
2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-phenylanthranilic acid derivatives and has been shown to exhibit anti-inflammatory and analgesic properties.
Scientific Research Applications
2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain, arthritis, and other inflammatory disorders. 2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide has also been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Mechanism of Action
2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are responsible for inflammation and pain. 2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and physiological effects:
2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide is its ability to selectively inhibit COX-2 activity, which reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors. However, one of the limitations of 2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Additionally, the development of 2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3,5-dichlorophenyl)acetamide analogs with improved pharmacological properties could lead to the discovery of more potent and selective COX-2 inhibitors.
properties
IUPAC Name |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-14-8-15(21)10-16(9-14)22-18(24)11-17-19(25)23(6-7-26-17)12-13-4-2-1-3-5-13/h1-5,8-10,17H,6-7,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZIOYUUCTVSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,5-dichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118209.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4118214.png)
![3-(2-fluorophenyl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118219.png)
![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4118228.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4118234.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4118246.png)

![methyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4118257.png)


![ethyl 4-[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4118271.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxyphenyl)azetidin-1-yl]acetamide](/img/structure/B4118276.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118298.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4118310.png)